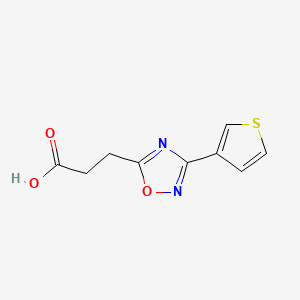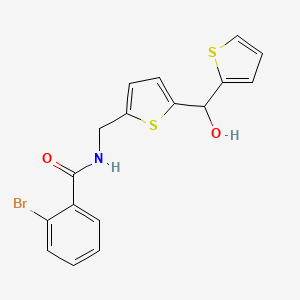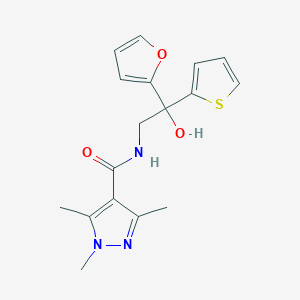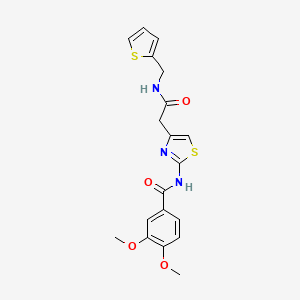
(4,6-Diisopropyl-1,3-phenylene)dimethanol
Vue d'ensemble
Description
“(4,6-Diisopropyl-1,3-phenylene)dimethanol” is a chemical compound with the formula C14H22O2 . It has a molecular weight of 222.33 . The IUPAC name for this compound is also "(4,6-diisopropyl-1,3-phenylene)dimethanol" . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “(4,6-Diisopropyl-1,3-phenylene)dimethanol” is represented by the SMILES notation:CC(C1=C(CO)C=C(CO)C(C(C)C)=C1)C . This notation provides a way to represent the structure using ASCII strings.
Applications De Recherche Scientifique
Polyurethane Synthesis
One of the primary applications of (4,6-Diisopropyl-1,3-phenylene)dimethanol is in the synthesis of polyurethanes. This compound has been used in solution polymerization with diisocyanates, such as ethylene glycol, to produce useful polyurethanes. These polyurethanes can be solvent-cast into films and dry-spun into fibers, exhibiting properties similar to commercial films and fibers (Lyman, 1960).
Chiral Polyurethane Synthesis
(4,6-Diisopropyl-1,3-phenylene)dimethanol is also involved in the synthesis of chiral polyurethanes. Research has shown that reacting it with diisocyanate leads to linear polyurethanes and cyclic compounds. The resultant polymer was proposed to possess a π-stacked, 2/1-helical conformation, stable in a temperature range of 0-60 °C (Gudeangadi et al., 2015).
Phenylene-Disiloxane Polymers
In another application, phenylene–disiloxane polymers have been prepared from isomers like 1,3-bis(dimethylsilyl)benzene using (4,6-Diisopropyl-1,3-phenylene)dimethanol. These polymers showed different crystallinity and reactivity levels, allowing for versatile use in various applications (Kawakita et al., 2001).
Safety and Hazards
“(4,6-Diisopropyl-1,3-phenylene)dimethanol” is intended for research and development use only. It is not recommended for medicinal, household, or other uses . For safety measures, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, prevent further spillage or leakage if it is safe to do so .
Propriétés
IUPAC Name |
[5-(hydroxymethyl)-2,4-di(propan-2-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-9(2)13-6-14(10(3)4)12(8-16)5-11(13)7-15/h5-6,9-10,15-16H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSRMKWFMUDWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1CO)CO)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-Diisopropyl-1,3-phenylene)dimethanol | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2466994.png)

![2-[(3-Chlorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B2466997.png)


![Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/no-structure.png)
![[2-(cyclohexylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2467006.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2467008.png)


![N-(4-butylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2467011.png)
![4-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-butylpyrrolidin-2-one](/img/structure/B2467012.png)
